Propionanilide, o-phenyl-
Description
Historical Evolution of Anilide Chemistry: Foundational Contributions and Innovations
The journey into anilide chemistry is intrinsically linked to the history of its parent amine, aniline (B41778). The story begins in 1826 when Otto Unverdorben first isolated aniline from the destructive distillation of indigo (B80030), naming it Crystallin. trc-leiden.nlresearchgate.net A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar he called kyanol. trc-leiden.nl It was not until 1840 that Carl Julius Fritzsche, by treating indigo with caustic potash, obtained an oil he named aniline, a name that would eventually be adopted for the compound recognized as identical to Unverdorben's and Runge's discoveries. trc-leiden.nl
A pivotal moment in the scientific study of these compounds came in the mid-1840s with August Wilhelm Hofmann's development of the ammonia (B1221849) type theory. e-bookshelf.de This theory conceptualized aniline and its derivatives as compounds where hydrogen atoms in ammonia are replaced by other groups, providing a systematic framework for understanding their structure. e-bookshelf.de The field received a massive impetus in 1856 when Hofmann's student, William Henry Perkin, accidentally discovered the first synthetic dye, mauveine, from aniline. e-bookshelf.denih.gov This discovery not only revolutionized the textile industry by introducing vibrant and fade-resistant colors but also catalyzed the birth of the modern chemical industry, fostering industrial research laboratories and academic-industrial collaborations. trc-leiden.nle-bookshelf.deresearchgate.net The burgeoning dye industry, particularly in Germany with the rise of companies like BASF, spurred further research into aniline derivatives, leading to innovations in pharmaceuticals, agrochemicals, and polymers. trc-leiden.nle-bookshelf.de
Structural Diversity and Nomenclature Considerations within Substituted N-Phenylpropanamides
N-Phenylpropanamides are a class of amides characterized by a propanoyl group attached to the nitrogen atom of an aniline molecule. The structural diversity within this class arises from the substitution possibilities on the phenyl ring of the anilide moiety. Substituents can be placed at the ortho (position 2), meta (position 3), or para (position 4) positions relative to the amido group.
The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk The parent name is derived from the amide. For instance, the unsubstituted compound is N-phenylpropanamide. When substituents are present on the phenyl ring, their position is indicated by a number.
The compound of interest, "Propionanilide, o-phenyl-," has the systematic IUPAC name N-(biphenyl-2-yl)propanamide . guidechem.com Let's break down this name:
propanamide : This indicates the core amide structure derived from propanoic acid.
N-(...) : This signifies that the substituent in the parentheses is attached to the nitrogen atom of the amide.
biphenyl-2-yl : This describes the substituent group. 'Biphenyl' indicates two connected phenyl rings. The '-2-yl' locant specifies that the biphenyl (B1667301) group is attached to the nitrogen atom via carbon 2 of one of the phenyl rings. The other phenyl ring is attached at position 1 of that same ring.
The use of "Propionanilide, o-phenyl-" is a semi-systematic name where "anilide" refers to the N-phenylamide portion and "o-phenyl-" specifies a phenyl substituent at the ortho position of the N-phenyl group.
Table 1: Nomenclature Examples for Substituted N-Phenylpropanamides
| Systematic IUPAC Name | Common/Semi-Systematic Name | Substitution Pattern |
|---|---|---|
| N-phenylpropanamide | Propionanilide | Unsubstituted |
| N-(2-chlorophenyl)propanamide | o-Chloro-propionanilide | Ortho-chloro substitution |
| N-(3-methylphenyl)propanamide | m-Methyl-propionanilide | Meta-methyl substitution |
| N-(4-nitrophenyl)propanamide | p-Nitro-propionanilide | Para-nitro substitution |
Rationale for Investigating ortho-Phenyl Substitution Effects in N-Phenylpropanamide Systems
The investigation of substituents on aromatic rings is fundamental to understanding and predicting chemical reactivity and molecular properties. The effects of these substituents are broadly categorized as electronic and steric. libretexts.org
Electronic Effects : These arise from the substituent's ability to donate or withdraw electron density from the aromatic ring, influencing the reactivity of the ring and the properties of the attached functional groups. This occurs through inductive effects (through the sigma bond framework) and resonance effects (through the pi system). libretexts.org
Steric Effects : This refers to the spatial arrangement of atoms and the physical bulk of the substituent. libretexts.org Large substituents can hinder the approach of reactants to a nearby reaction center, an effect known as steric hindrance. youtube.com
The ortho-phenyl group in Propionanilide, o-phenyl- is of particular interest because it introduces significant steric bulk in close proximity to the amide linkage. This steric congestion can have several profound consequences:
Modulation of Reactivity : The steric hindrance can shield the amide group from reactants, potentially slowing down reactions like hydrolysis. Conversely, the electronic properties of the substituent phenyl ring can influence the nucleophilicity of the anilide nitrogen and the electrophilicity of the carbonyl carbon. researchgate.netrsc.org
Altered Physical Properties : Changes in molecular shape and intermolecular interactions due to the ortho-substituent can affect physical properties like melting point, boiling point, and solubility.
By studying Propionanilide, o-phenyl-, chemists can isolate and understand the impact of a large, non-polar, and sterically demanding group at the ortho position, providing valuable data for designing molecules with specific conformational and reactivity profiles.
Scope and Objectives of Academic Inquiry into Propionanilide, o-phenyl- Analogues
Academic research into Propionanilide, o-phenyl- and its analogues is often driven by the quest for new molecules with specific functions, particularly in medicinal chemistry and materials science. The N-phenylpropanamide scaffold is a substructure in various biologically active compounds. For example, the core structure is related to fentanyl and its derivatives, which are potent opioid receptor modulators. ncleg.net
The primary objectives of such academic inquiries include:
Synthesis of Novel Analogues : Developing efficient synthetic routes to create a library of related compounds with different substitution patterns on one or both phenyl rings.
Structure-Activity Relationship (SAR) Studies : Systematically modifying the structure of the lead compound (like Propionanilide, o-phenyl-) and evaluating how these changes affect its biological activity. Research into related amide structures has focused on creating ligands for opioid receptors, aiming to develop potent and selective analgesics. nih.govnih.gov
Pharmacological and Biophysical Evaluation : Investigating the interaction of these molecules with biological targets, such as receptors or enzymes, to understand their mechanism of action at a molecular level. This includes measuring binding affinities and functional activities. nih.govnih.gov
Conformational Analysis : Using computational modeling and spectroscopic techniques (like NMR) to study the preferred three-dimensional structures of these molecules. Understanding the conformational preferences imposed by the ortho-phenyl group is crucial for rational drug design. researchgate.net
The ultimate goal is to correlate specific structural features, such as the ortho-phenyl substitution, with desired properties like enhanced potency, selectivity, or improved pharmacokinetic profiles for therapeutic applications. nih.gov
Table 2: Physicochemical Properties of Propionanilide, o-phenyl-
| Property | Value |
|---|---|
| CAS Number | 7470-52-2 guidechem.com |
| Molecular Formula | C₁₅H₁₅NO guidechem.com |
| Molecular Weight | 225.29 g/mol guidechem.com |
| IUPAC Name | N-(biphenyl-2-yl)propanamide guidechem.com |
| Topological Polar Surface Area | 29.1 Ų guidechem.com |
| Hydrogen Bond Donor Count | 1 guidechem.com |
| Hydrogen Bond Acceptor Count | 1 guidechem.com |
| Rotatable Bond Count | 3 guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-15(17)16-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZZYWUZESGHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323563 | |
| Record name | Propionanilide, o-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7470-52-2 | |
| Record name | N-[1,1′-Biphenyl]-2-ylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7470-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propionanilide, o-phenyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007470522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionanilide, o-phenyl- | |
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| Record name | Propionanilide, o-phenyl- | |
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Advanced Synthetic Methodologies for Ortho Phenyl Substituted N Phenylpropanamides
Catalytic N-Arylation Approaches for Constructing the Anilide Core
The construction of the central C(aryl)-N bond is a cornerstone of anilide synthesis. Modern catalytic methods have largely supplanted classical approaches, offering milder conditions, broader substrate scope, and improved functional group tolerance. These strategies typically involve the cross-coupling of an amine or amide with an aryl halide. For the synthesis of Propionanilide, o-phenyl-, this would involve coupling propanamide with a 2-substituted biphenyl (B1667301) derivative or coupling aniline (B41778) with a 2-phenylpropanoyl derivative.
Palladium-Catalyzed Buchwald-Hartwig Amination Variants
The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds. libretexts.org This palladium-catalyzed cross-coupling reaction can be adapted for the N-arylation of amides to produce the target anilide structure. researchgate.net In a potential route to Propionanilide, o-phenyl-, propanamide could be coupled with a 2-halobiphenyl (e.g., 2-iodobiphenyl (B1664525) or 2-bromobiphenyl).
The catalytic cycle generally begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amide, deprotonation by a base, and reductive elimination furnishes the N-arylated anilide and regenerates the Pd(0) catalyst. libretexts.org The success of these reactions is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed. researchgate.netnih.gov
Table 1: Representative Conditions for Buchwald-Hartwig Amidation
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| Pd(OAc)₂ | (R)-DTBM-SEGPHOS | Cs₂CO₃ | Toluene | 80-110 | Used for asymmetric N-arylation of anilides, achieving high enantioselectivity. researchgate.netnih.gov |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | A general system for C-N coupling, applicable to a wide range of amines and aryl halides. uva.esnih.gov |
This table presents typical conditions reported for Buchwald-Hartwig amination reactions and may be adapted for the synthesis of the target compound.
Copper-Mediated Ullmann-Type Coupling Strategies
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds, representing an important alternative to palladium-based systems. organic-chemistry.orgyoutube.com Modern protocols often use copper(I) salts, such as CuI, in combination with a ligand and a base, allowing the reaction to proceed at lower temperatures than the traditional, harsh conditions. researchgate.net These reactions are particularly useful for the N-arylation of amides, nitrogen heterocycles, and amines. organic-chemistry.orgrsc.org
For the synthesis of Propionanilide, o-phenyl-, a copper-catalyzed coupling of propanamide with 2-iodobiphenyl could be envisioned. The mechanism is thought to involve the formation of a copper(I) amide intermediate, followed by oxidative addition of the aryl halide to form a Cu(III) species, and subsequent reductive elimination. youtube.com The choice of ligand, often a diamine or an amino acid like L-proline, is crucial for achieving high yields and selectivity. organic-chemistry.org
Table 2: Typical Conditions for Copper-Mediated Ullmann N-Arylation
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| CuI | Picolinic Acid | K₃PO₄ | DMSO | 80-120 | Effective for selective O- or N-arylation of aminophenols, demonstrating ligand-controlled selectivity. nih.gov |
| CuI | N-phenylpicolinamide | Cs₂CO₃ | Dioxane | 110 | Used for O-arylation but principles are applicable to N-arylation. mdpi.com |
This table summarizes general conditions for Ullmann-type couplings that could be applied to the synthesis of the specified anilide.
Emerging Metal-Free N-Arylation Protocols
To circumvent the cost and potential toxicity of transition metal catalysts, metal-free N-arylation methods have gained significant attention. These strategies often rely on the use of hypervalent iodine reagents or the generation of highly reactive aryne intermediates. d-nb.inforesearchgate.net
One prominent metal-free approach involves the reaction of an amine or amide with a diaryliodonium salt. researchgate.net These bench-stable reagents can transfer an aryl group to a nucleophile under mild conditions, often without the need for a strong base. d-nb.info Another strategy involves the in-situ generation of an aryne from a suitable precursor, such as a 2-(trimethylsilyl)aryl triflate. The aryne rapidly undergoes nucleophilic attack by an amide to form the corresponding anilide. digitellinc.commanchester.ac.uknih.gov This method is particularly effective for forging bonds with sterically hindered substrates.
Regioselective ortho-Functionalization of Precursor Aromatic Systems
An alternative synthetic strategy involves the direct introduction of the phenyl group at the ortho-position of a pre-formed anilide, such as N-phenylpropanamide (propionanilide). This approach takes advantage of the directing ability of the amide functional group to achieve high regioselectivity.
Directed ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi) and directs deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The amide group of an anilide is an effective DMG. organic-chemistry.orgthieme-connect.com
In this approach, N-phenylpropanamide would be treated with a strong lithium base to generate an ortho-lithiated species. This highly reactive intermediate can then be trapped with a suitable electrophile. To install the required phenyl group, the ortho-lithiated species could be reacted with a trialkylborate to form a boronic ester, which can then undergo a Suzuki cross-coupling reaction with a phenyl halide. Alternatively, reaction with a source of electrophilic iodine would yield the ortho-iodoanilide, a precursor for subsequent palladium-catalyzed cross-coupling reactions. thieme-connect.com
C(sp²)-H Activation and Cross-Coupling at the ortho-Position
Direct C-H activation has emerged as one of the most step- and atom-economical methods in modern organic synthesis. nih.gov For the synthesis of Propionanilide, o-phenyl-, this strategy involves the direct coupling of the ortho-C-H bond of N-phenylpropanamide with a phenylating agent. The anilide's amide group acts as an effective directing group, forming a cyclometalated intermediate with a transition metal catalyst, most commonly palladium. nih.govnih.govcnr.it
This chelation-assisted activation ensures high regioselectivity for the ortho-position. nih.gov The catalytic cycle typically involves the formation of a palladacycle intermediate via C-H activation, which then reacts with a phenyl source. researchgate.net Common phenylating agents include benzene, aryl halides, or arylboronic acids. An oxidant is often required to regenerate the active palladium catalyst. nih.gov
Table 3: Conditions for Palladium-Catalyzed ortho-Arylation of Anilides via C-H Activation
| Palladium Catalyst | Phenyl Source | Oxidant / Additive | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Benzene | O₂, DMSO | TFA | 80 | A twofold C-H functionalization using oxygen as the terminal oxidant. nih.gov |
| Pd(OAc)₂ | Aryl Iodide | Ag₂CO₃ | DMA | 130 | Effective for direct arylation, can be followed by one-pot cyclization. cnr.itacs.org |
| Pd(OAc)₂ | Arylboronic Acid | Ag₂O | DCE/H₂O | 100 | Suzuki-Miyaura type C-H activation coupling. |
This table highlights representative systems for the direct ortho-arylation of anilide precursors.
Multi-Component Reactions and Cascade Cyclizations Towards Functionalized Propananilides
The construction of complex molecules from simple starting materials in a single step is a primary goal of modern organic synthesis. Multi-component reactions (MCRs) and cascade cyclizations are powerful strategies that exemplify this principle, offering rapid access to functionalized propanilide scaffolds.
MCRs are convergent chemical reactions where three or more starting materials react to form a product that incorporates all or most of the atoms of the reactants. frontiersin.orgorganic-chemistry.org This approach is highly atom-economical and efficient, reducing the number of purification steps and saving time and resources compared to traditional linear syntheses. frontiersin.org One notable example of an MCR is the Mannich reaction, which can be employed to synthesize β-amino carbonyl compounds, closely related to functionalized propananilides. arabjchem.org A series of 3-(substituted-phenyl)-3-(morpholin-4-yl)-N-phenylpropanamides have been synthesized via a one-pot Mannich condensation, demonstrating the utility of this method for generating propanilide derivatives. arabjchem.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also highly effective in producing amide-containing molecules and offer a versatile route to diverse libraries of compounds. organic-chemistry.org
Cascade reactions, also known as domino reactions, involve a series of intramolecular or intermolecular bond-forming events that occur sequentially under the same reaction conditions. rsc.org These reactions are particularly effective for constructing polycyclic systems. Palladium-catalyzed cascade cyclizations (PCCs) have emerged as a powerful tool for assembling complex polycyclic scaffolds containing C-C and C-X (where X is a heteroatom like Nitrogen) bonds in a single operation. rsc.org The process is typically initiated by an event such as oxidative addition or nucleopalladation, followed by a series of relay steps like carbopalladation, and concludes with a termination step that regenerates the catalyst. rsc.org Such cascades could be envisioned for the synthesis of intricate propanilamide-based structures, for instance, by cyclizing a suitably functionalized N-aryl propanamide.
Radical-mediated cascade reactions offer another avenue to complex amide structures. For example, vinyl radicals generated from N-propargyl benzamides can undergo a cascade of ipso-cyclization, fragmentation, and further cyclization to yield α,β-unsaturated-β-aryl-γ-lactams. nih.gov This demonstrates the potential for radical cascades to form new rings and introduce functionality onto an amide framework. Similarly, aza-Michael addition followed by a cascade cyclization has been used to form N-substituted pyrrolidone rings, which are cyclic amide structures. frontiersin.org These reactions can proceed with high selectivity and yield, sometimes in green solvents like water or methanol, highlighting their synthetic utility and environmental compatibility. frontiersin.org
| Reaction Type | Description | Key Advantages |
| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single step to form a complex product. frontiersin.orgorganic-chemistry.org | High atom economy, operational simplicity, rapid generation of molecular diversity. frontiersin.org |
| Palladium-Catalyzed Cascades | Sequential bond formations catalyzed by palladium complexes to build polycyclic systems. rsc.org | High chemo-, enantio-, and diastereoselectivity; rapid construction of complex cores. rsc.org |
| Radical Cascade Cyclizations | A sequence of reactions initiated by a radical species to form cyclic or polycyclic amides (lactams). nih.gov | Formation of complex structures from simple precursors; access to unique ring systems. nih.gov |
| Aza-Michael Cascade Cyclizations | An aza-Michael addition followed by an intramolecular cyclization to form heterocyclic amides. frontiersin.org | High selectivity and yields, potential for use in green solvents. frontiersin.org |
Synthetic Routes to Stereoisomeric ortho-Phenyl Substituted Propananilamide Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of synthetic routes to specific stereoisomers of ortho-phenyl substituted propananilamides is of great importance. This can be achieved through stereoselective synthesis or by the separation of stereoisomers from a racemic mixture.
The synthesis of specific diastereoisomers of related N-phenylpropanamide compounds has been reported. For example, in the synthesis of N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide, the cis and trans diastereoisomers were separated by fractional crystallization. scispace.com This classic technique relies on the different physical properties, such as solubility, of the diastereomeric products.
For the synthesis of enantiomers, resolution of a racemic mixture is a common strategy. This involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated. After separation, the resolving agent is removed to yield the individual enantiomers. For instance, the enantiomers of cis-3-methyl-N-phenyl-4-piperidineamine were obtained by fractional crystallization of their d-tartaric acid and l-tartaric acid salts, respectively. scispace.com
More advanced approaches involve asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer over the other. The synthesis of enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans was accomplished starting from common enantiopure intermediates. nih.gov The enantiomeric secondary amines were then reacted with various substituents to produce the final desired enantiopure N-derivatives. nih.gov This strategy of using a chiral pool starting material or a highly enantioselective step early in the synthesis is a powerful way to access stereoisomerically pure complex molecules.
| Method | Description | Application Example | Reference |
| Fractional Crystallization | Separation of diastereomers based on differences in their solubility. | Separation of cis and trans diastereoisomers of a substituted N-phenylpropanamide. | scispace.com |
| Chiral Resolution | Separation of enantiomers by converting them into diastereomeric salts with a chiral resolving agent. | Resolution of cis-(±)-3-methyl-N-phenyl-4-piperidineamine using tartaric acid. | scispace.com |
| Asymmetric Synthesis | Use of chiral starting materials, reagents, or catalysts to synthesize a single enantiomer. | Synthesis of enantiopure N-derivatives starting from enantiomeric secondary amines. | nih.gov |
Methodological Development for Green Chemistry Approaches in Propananilamide Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov In the context of propanilamide synthesis, this involves developing methodologies that are more environmentally benign, efficient, and sustainable.
A key focus of green chemistry is the use of catalytic reactions over stoichiometric ones. acs.org Catalytic processes reduce waste because the catalyst is used in small amounts and can, in principle, be recycled. Boric acid, for example, has been investigated as a green catalyst for amide bond formation between carboxylic acids and amines. walisongo.ac.id This method often requires elevated temperatures but avoids the use of coupling reagents that generate significant by-products. walisongo.ac.id
The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Research has focused on replacing these with greener alternatives like water or on developing solvent-free reaction conditions. nih.govresearchgate.net Solvent-free synthesis, where the reaction is run neat or in a melt, is a particularly attractive option as it eliminates solvent waste entirely. nih.gov
Green chemistry metrics are used to evaluate the "greenness" of a chemical process. These include atom economy, reaction mass efficiency (RME), and process mass intensity (PMI). acs.orgwalisongo.ac.id Atom economy measures the proportion of reactant atoms that are incorporated into the final product. acs.org A comparison of three different methods for synthesizing N-benzyl-3-phenylpropanamide showed that the boric acid-catalyzed route had a significantly higher reaction mass efficiency than routes involving an acid chloride or a coupling reagent, primarily due to the avoidance of excess reagents in the boric acid method. walisongo.ac.id
| Synthetic Route | Key Reagents | Atom Economy | Green Chemistry Considerations | Reference |
| Acid Chloride Route | Oxalyl chloride, Amine | Low | Generates HCl and CO/CO2 as by-products; uses hazardous reagents. | walisongo.ac.id |
| Coupling Reagent Route | HATU, DIPEA, Amine | Low | Uses expensive coupling reagents and generates significant by-product waste. | walisongo.ac.id |
| Boric Acid Catalyzed Route | Boric acid, Amine | High | Catalytic method, generates only water as a by-product, higher reaction mass efficiency. | walisongo.ac.id |
The development of green synthetic methods for propananilides and other amides is an ongoing effort that seeks to balance chemical efficiency with environmental responsibility. nih.gov By embracing catalytic methods, safer solvents, and designing processes with high atom economy, chemists can significantly reduce the environmental footprint of amide synthesis. researchgate.net
Mechanistic Elucidation of Reactions Involving Ortho Phenyl Substituted N Phenylpropanamides
Kinetic and Thermodynamic Studies of Reaction Pathways
The primary reaction pathway available to N-(biphenyl-2-yl)propanamide and its derivatives that has been subject to kinetic and thermodynamic analysis is atropisomerization—the interconversion of conformational isomers by rotation about a single bond. The energy required for this process, known as the rotational barrier (ΔG‡), determines the configurational stability of the atropisomers.
Studies on closely related tertiary biaryl 2-amides, which serve as excellent models for the N-(biphenyl-2-yl)propanamide system, have utilized variable-temperature NMR spectroscopy to determine these barriers. The thermodynamic data reveal how substitution patterns on the biphenyl (B1667301) core influence the stability of the atropisomers. For a series of 2-amido-2'-methylbiphenyls, rotational barriers were found to be in the range of 56.5–67.5 kJ/mol. nih.gov However, the introduction of a second substituent at the 6-position, adjacent to the amide, dramatically increases the energy required for rotation, with the barrier rising to over 100 kJ/mol. nih.gov This demonstrates that steric congestion in the immediate vicinity of the biaryl axis is the dominant factor controlling the thermodynamics of this conformational pathway. In other complex systems featuring multiple chiral axes, computational predictions have shown that the rotational barrier of a C-C biaryl bond can be significantly higher than a related C-N bond, a factor that can be exploited in synthetic strategy. acs.org
Table 1: Experimental and Calculated Rotational Barriers (ΔG‡) for Atropisomerization in Tertiary Biaryl 2-Amides Data sourced from a study on tertiary biaryl 2-amides, which are structural analogues of o-phenyl-propionanilide.
| Compound (Substitution Pattern) | Experimental ΔG‡ (kJ/mol) | Calculated ΔG‡ (kJ/mol) |
| 2'-Methyl | 56.5 - 57.8 | 56.1 |
| 2',3-Dimethyl | 61.2 - 62.3 | 61.1 |
| 2',6-Dimethyl | 102.6 - 103.8 | 104.2 |
| 2'-Methyl-3-methoxy | 66.4 - 67.5 | 65.7 |
| This table is generated based on data for tertiary biaryl 2-amide analogues. Source: nih.gov |
Identification and Characterization of Reaction Intermediates
Direct experimental characterization of reaction intermediates for N-(biphenyl-2-yl)propanamide is limited; however, mechanistic proposals for the synthesis of phenanthridinone, a key product derived from the cyclization of such amides, provide insight into plausible transient species. nih.govnih.gov
One proposed pathway involves an oxidative C(sp²)-H amidation. In this mechanism, the amide starting material is first treated with an iodinating agent like N-iodosuccinimide (NIS) to form an N-iodinated amide intermediate. nih.gov Under thermal conditions, this intermediate undergoes homolytic cleavage of the N-I bond to generate a highly reactive amide N-radical. This radical species subsequently undergoes an intramolecular cyclization onto the adjacent phenyl ring to form the new C-N bond, leading to the phenanthridinone product. nih.gov
Another relevant transformation is the synthesis of (NH)-phenanthridinones from biaryl dicarboxylic acids, which involves a Curtius rearrangement. chemrxiv.org In this sequence, a carboxylic acid is converted to an acyl azide, which then rearranges to form an isocyanate intermediate. This isocyanate can then undergo intramolecular cyclization onto the neighboring aryl ring, followed by hydrolysis, to yield the final phenanthridinone. While starting from a dicarboxylic acid, this pathway highlights the isocyanate as a potential key intermediate in cyclization reactions of appropriately functionalized biphenyl systems.
Computational Reaction Dynamics and Transition State Analysis
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the conformational dynamics of ortho-substituted biaryl amides. These studies provide a detailed picture of the transition states involved in atropisomerization. For tertiary biaryl 2-amides, computational results are in strong agreement with experimental rotational barriers, validating the theoretical models. nih.gov
The analysis of the transition state for atropisomerization reveals a cooperative rotation mechanism. Rather than a simple rotation around a single bond, the molecule contorts through a high-energy state where both the Ar-CO and the Ar-Ar' bonds rotate in a concerted fashion to alleviate steric strain. nih.gov The geometry of this transition state is highly dependent on the location of substituents on the aromatic rings. When bulky groups are present at both the 2'- and 6-positions, the steric clash is maximized in the transition state, leading to a significantly higher calculated rotational barrier, which aligns with experimental findings. nih.gov
These computational models are crucial for predicting the stereochemical stability of atropisomers and for designing synthetic strategies. For instance, in the synthesis of complex molecules with multiple chiral axes, computational predictions of rotational barriers can guide the order of bond formations to prevent undesired epimerization. acs.org
Influence of ortho-Phenyl Substitution on Reactivity and Selectivity Profiles
The defining feature of Propionanilide, o-phenyl- is the steric bulk of the phenyl group at the ortho position. This substituent exerts a profound influence on the molecule's conformational properties and reactivity, primarily by creating significant steric hindrance that restricts rotation around the key single bonds. chiralpedia.com
The most direct consequence of this substitution is the generation of a chiral axis, making the molecule atropisomeric. chiralpedia.comyoutube.com The stability of the resulting enantiomers is a direct function of the rotational energy barrier. Compared to its meta- or para-substituted isomers, or the unsubstituted N-phenylpropanamide, the ortho-phenyl derivative is conformationally constrained. This lack of free rotation means that the two phenyl rings are held in a non-planar arrangement.
This steric hindrance directly impacts reactivity. In reactions such as palladium-catalyzed intramolecular C-H activation to form phenanthridinones, the fixed dihedral angle between the two aryl rings can pre-organize the molecule for cyclization. researchgate.net However, the steric bulk can also impede the approach of a catalyst or reagent. For example, studies on related diarylamines show that they are much more conformationally flexible than corresponding anilides, indicating that the amide functional group itself contributes significantly to rotational restriction. bris.ac.uk The combination of the ortho-phenyl group and the propanamide moiety in N-(biphenyl-2-yl)propanamide results in a structure with a high barrier to rotation, making its atropisomers configurationally stable at room temperature. nih.govbris.ac.uk
Theoretical and Computational Chemistry Investigations of Ortho Phenyl Substituted N Phenylpropanamides
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular orbital energies, and various reactivity descriptors.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method for predicting the geometry and energetic properties of molecules. For Propionanilide, o-phenyl-, a full geometry optimization would be performed to determine the most stable arrangement of its atoms in space. Based on studies of similar N-aryl amides, the B3LYP functional with a basis set such as 6-311+G(d,p) is expected to provide reliable results for bond lengths, bond angles, and dihedral angles. researchgate.netdergipark.org.tr
The introduction of the bulky o-phenyl group is anticipated to induce significant steric hindrance, forcing the anilide phenyl ring to twist out of the plane of the amide bond. This contrasts with the largely planar conformation of unsubstituted N-phenylpropanamide in its ground state. researchgate.net This twisting will have a profound effect on the electronic conjugation between the phenyl ring and the amide moiety.
A potential energy surface scan, varying the dihedral angle of the N-aryl bond, would reveal the energy barriers to rotation. For ortho-substituted N-aryl amides, these barriers are significantly higher compared to their non-substituted counterparts. mdpi.com
Table 1: Predicted Geometrical Parameters for Propionanilide, o-phenyl- (based on N-phenylpropanamide data)
| Parameter | Predicted Value (N-phenylpropanamide) | Expected Influence of o-Phenyl Group |
| C=O Bond Length | ~1.218 Å researchgate.net | Minimal change |
| C-N Amide Bond Length | ~1.378 Å researchgate.net | Slight elongation due to reduced conjugation |
| N-C (phenyl) Bond Length | ~1.413 Å researchgate.net | Slight elongation |
| C-N-C (phenyl) Bond Angle | ~126-128° | Likely increase due to steric repulsion |
| Amide-Phenyl Dihedral Angle | Near planar | Significant twist (~40-60°) |
Note: The values for N-phenylpropanamide are taken from DFT/B3LYP/6-311+G(d,p) calculations. The expected influence of the o-phenyl group is a qualitative prediction based on studies of sterically hindered anilides.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For a more precise determination of the electronic structure, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more expensive, these methods provide a more accurate description of electron correlation effects, which are important for predicting reaction barriers and interaction energies. pnnl.gov
An ab initio calculation of the electronic properties of Propionanilide, o-phenyl- would provide benchmark data for the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and electronic transition energies. Due to the predicted decrease in conjugation from the ortho-phenyl group, the HOMO-LUMO gap of Propionanilide, o-phenyl- is expected to be larger than that of N-phenylpropanamide.
Conformational Analysis and Potential Energy Surface Exploration
The presence of multiple rotatable bonds in Propionanilide, o-phenyl- suggests a complex conformational landscape. A thorough conformational analysis is essential to identify the most stable conformers and the energy barriers that separate them.
Computational studies on N-aryl amides have shown that the trans conformation of the amide bond is generally more stable than the cis conformation. researchgate.net However, the steric strain introduced by the o-phenyl substituent could potentially influence this preference. A detailed scan of the potential energy surface, by systematically rotating the key dihedral angles (around the C-N amide bond and the N-C phenyl bond), would be necessary to map out the various energy minima and transition states. mdpi.com Such an analysis for related fentanyl analogs, which are also N-phenylpropanamides, has revealed the importance of conformational flexibility for their biological activity. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can elucidate its dynamic behavior in a condensed phase, such as in a solvent. An MD simulation of Propionanilide, o-phenyl- in a water box would reveal how the solvent molecules interact with the solute and influence its conformational preferences. uni-paderborn.denih.gov
Key findings from MD simulations of similar amides in water include the formation of hydrogen bonds between the amide group and water molecules. nih.gov For Propionanilide, o-phenyl-, the bulky and hydrophobic o-phenyl group would likely lead to a specific structuring of the surrounding water molecules. The simulation would also provide information on the timescale of conformational changes, offering a dynamic picture that complements the static view from potential energy surface scans.
Prediction of Spectroscopic Signatures and Their Correlation with Molecular Structure
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structural validation.
For Propionanilide, o-phenyl-, the infrared (IR) spectrum can be calculated using DFT. The vibrational frequencies corresponding to the N-H stretch, C=O stretch, and amide II band are particularly sensitive to the molecular conformation and hydrogen bonding. researchgate.netdergipark.org.tr The calculated IR spectrum for N-phenylpropanamide shows the N-H stretching vibration around 3477 cm⁻¹ (in the gas phase) and the C=O stretching vibration around 1685 cm⁻¹. researchgate.net For Propionanilide, o-phenyl-, shifts in these frequencies would be expected due to the altered electronic and steric environment.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using the Gauge-Including Atomic Orbital (GIAO) method with DFT. researchgate.netnih.gov The predicted ¹H and ¹³C NMR spectra would be highly sensitive to the conformation of the molecule, particularly the dihedral angle between the phenyl rings.
Table 2: Predicted ¹³C NMR Chemical Shifts for Propionanilide, o-phenyl- (based on N-phenylpropanamide data)
| Atom | Predicted Chemical Shift (ppm) for N-phenylpropanamide researchgate.net | Expected Influence of o-Phenyl Group |
| C=O | ~171.5 | Minor shift |
| Phenyl C (ipso) | ~138.5 | Downfield shift due to steric compression |
| Phenyl C (ortho) | ~120.0 | Significant downfield shift |
| Phenyl C (meta) | ~128.8 | Minor shift |
| Phenyl C (para) | ~124.0 | Minor shift |
| Ethyl CH₂ | ~31.0 | Minor shift |
| Ethyl CH₃ | ~10.0 | Minor shift |
Note: The values for N-phenylpropanamide are taken from GIAO calculations at the B3LYP/6-311+G(d,p) level in chloroform. The expected influences are qualitative predictions.
Intermolecular Interaction Analysis and Supramolecular Assembly Prediction
The way molecules of Propionanilide, o-phenyl- interact with each other in the solid state determines the crystal packing and the formation of supramolecular assemblies. The primary intermolecular interaction in N-phenylamides is typically the N-H···O=C hydrogen bond, which leads to the formation of chains or cyclic motifs. nih.gov
In the case of Propionanilide, o-phenyl-, the bulky o-phenyl group would likely disrupt the simple packing motifs observed in unsubstituted N-phenylamides. Steric hindrance may prevent the formation of planar hydrogen-bonded sheets, leading to more complex three-dimensional structures. In addition to hydrogen bonding, π-π stacking interactions between the phenyl rings could also play a role in stabilizing the crystal lattice. The interplay between these interactions would dictate the final supramolecular architecture. Analysis of the Hirshfeld surface and interaction energy calculations could provide quantitative insights into the nature and strength of these intermolecular forces. researchgate.netnih.gov
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Ortho Phenyl Substituted N Phenylpropanamides
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For Propionanilide, o-phenyl-, with its distinct aromatic and aliphatic regions, NMR provides a wealth of structural information.
Advanced 2D NMR Techniques (e.g., NOESY, ROESY) for Conformational Assignment
The conformation of Propionanilide, o-phenyl- is largely defined by the rotational freedom around several key bonds: the C-N amide bond, the N-C(aryl) bond, and the C-C bond linking the two phenyl rings. This rotation can be hindered by the bulky ortho-phenyl substituent, potentially leading to stable rotational isomers, or atropisomers.
2D NMR techniques, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are paramount for probing these conformational preferences. These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), providing crucial distance constraints for 3D structure calculation.
For a molecule like Propionanilide, o-phenyl-, NOESY cross-peaks would be expected between the propanamide chain protons (CH2 and CH3) and the protons of the adjacent phenyl ring. More importantly, cross-peaks between protons on the two separate phenyl rings would provide direct evidence of their relative orientation. The presence and intensity of these correlations help to define the dihedral angle between the two aromatic rings, which is a key conformational feature. Dynamic NMR studies on related biphenyl-type systems have been used to measure the energy barriers to rotation, which can range from less than 7 to over 21 kcal/mol depending on the steric hindrance. nih.gov The modelling of molecular conformations relies heavily on the internuclear distances derived from NOE measurements. nih.gov
Solid-State NMR Spectroscopy for Crystalline Forms
While solution-state NMR provides information on the average conformation in a given solvent, solid-state NMR (ssNMR) spectroscopy offers a direct view of the molecular structure in the crystalline state. In the solid phase, molecules adopt a more rigid conformation, and intermolecular interactions, such as hydrogen bonding, become fixed and more defined.
For Propionanilide, o-phenyl-, ssNMR can distinguish between different polymorphic forms, which may exhibit distinct packing arrangements and intermolecular hydrogen bonds. The technique is sensitive to the local electronic environment of each nucleus (¹³C, ¹⁵N), and subtle shifts in the spectra can indicate different crystalline environments. For related secondary amides, solid-state IR and crystallographic data have shown that bulky groups flanking the amide can prevent standard intermolecular N-H···O=C hydrogen bonding. figshare.com ssNMR could confirm such findings by analyzing the chemical shifts of the amide nitrogen and carbonyl carbon.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Impurity Profiling
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition of a compound and for identifying and quantifying impurities.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). youtube.com This precision allows for the unambiguous determination of a molecule's elemental formula. For Propionanilide, o-phenyl- (C₁₅H₁₅NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in sample verification and is often used to support the identification of novel compounds or to analyze reaction mixtures in complex chemical processes. acs.orgacs.org
Table 1: Theoretical HRMS Data for Propionanilide, o-phenyl-
| Ion Species | Chemical Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₅H₁₆NO⁺ | 226.1226 |
| [M+Na]⁺ | C₁₅H₁₅NNaO⁺ | 248.1046 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (for example, the [M+H]⁺ ion of Propionanilide, o-phenyl-), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal information about the molecule's structure. This technique is invaluable for structural elucidation and for distinguishing between isomers.
The fragmentation of N-aryl amides typically proceeds through characteristic pathways. For Propionanilide, o-phenyl-, expected fragmentation would include:
Cleavage of the amide bond: This could lead to the formation of a propanoyl cation ([CH₃CH₂CO]⁺, m/z 57) and an o-aminobiphenyl radical cation, or an o-phenylphenyl isocyanate fragment.
Loss of ethene: A McLafferty-type rearrangement could lead to the loss of C₂H₄ from the propanoyl group.
Fragmentation of the biphenyl (B1667301) system: Cleavage of the bond between the two phenyl rings or loss of small aromatic fragments.
Analyzing these pathways provides a fragmentation fingerprint that confirms the identity of the compound and can be used to identify related impurities in a sample. Recent developments have enabled the sensitive analysis of aromatic amines and their metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding. acs.org
For Propionanilide, o-phenyl-, the key vibrational modes are associated with the amide linkage and the aromatic rings.
Amide I Band: This band, appearing around 1650-1680 cm⁻¹, is primarily due to the C=O stretching vibration. acs.org Its exact position is sensitive to the local environment. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another causes a significant redshift (lower frequency) of this band compared to its position in a non-polar solution.
Amide II Band: Located around 1510-1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. acs.org Its frequency is also highly sensitive to hydrogen bonding. Studies on model amides show that hydrogen bonding at the N-H site causes a notable upshift in the Amide II frequency. nih.govacs.org
N-H Stretch: In a non-hydrogen-bonding environment, the N-H stretching vibration appears as a sharp band around 3400-3500 cm⁻¹. In the presence of N-H···O=C hydrogen bonds in the solid state, this band broadens and shifts to a lower frequency, typically in the 3250-3370 cm⁻¹ range. figshare.com
Aromatic C-H and C=C Vibrations: The spectra will also show characteristic bands for aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region.
By comparing the spectra of Propionanilide, o-phenyl- in different states (solid vs. solution) and in different solvents, detailed information about the strength and nature of hydrogen bonding can be ascertained.
Table 2: Characteristic Vibrational Frequencies for Propionanilide, o-phenyl-
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |
|---|---|---|
| N-H Stretch (H-bonded) | 3250 - 3370 | Broad band, indicative of intermolecular H-bonds in the solid state. |
| N-H Stretch (Free) | 3400 - 3500 | Sharp band, observed in dilute non-polar solution. |
| Aromatic C-H Stretch | 3000 - 3100 | |
| Aliphatic C-H Stretch | 2850 - 2980 | |
| Amide I (C=O Stretch) | 1650 - 1680 | Position is sensitive to H-bonding and conformation. |
| Amide II (N-H bend, C-N stretch) | 1510 - 1570 | Sensitive to H-bonding at the N-H group. nih.govacs.org |
| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands expected. |
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and torsional angles, can be constructed.
For an ortho-phenyl substituted N-phenylpropanamide like Propionanilide, o-phenyl-, single-crystal X-ray diffraction would provide invaluable information. It would confirm the connectivity of the atoms and, most importantly, reveal the dihedral angle between the two phenyl rings of the biphenyl moiety. This angle is a critical parameter as significant steric hindrance between the ortho substituent and the propanamide group is expected to force the phenyl rings out of planarity.
Although a crystal structure for the specific title compound is not publicly available, studies on other N-aryl amides with bulky ortho substituents provide insight into the expected structural features. For instance, the crystal structures of N-aryl-1,2,3,4-tetrahydro-3,3-dimethyl-2,4-quinolinediones bearing various ortho-substituents on the phenyl ring consistently show that the N-aryl ring is nearly perpendicular to the plane of the quinoline-2,4-dione ring. researchgate.net The dihedral angles in these related structures are reported to be in the range of 80-83°. researchgate.net This pronounced twisting is a direct consequence of steric hindrance, a feature highly anticipated in Propionanilide, o-phenyl-.
A hypothetical crystal structure determination for Propionanilide, o-phenyl- would yield a set of crystallographic data, which can be presented in a standardized format. Below is a representative data table based on typical values for related organic molecules.
Interactive Data Table: Representative Crystallographic Data for an ortho-Substituted N-Aryl Amide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.8 |
| c (Å) | 14.2 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1260 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
| Dihedral Angle (C-C-N-C) (°) | ~85 |
Note: This table is illustrative and does not represent experimental data for Propionanilide, o-phenyl-.
The analysis of such a crystal structure would also detail the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment (If applicable)
The presence of a bulky ortho-substituent on the N-phenyl ring of an amide can lead to hindered rotation about the C-N bond and, in the case of biphenyl systems, the C-C single bond between the two aryl rings. This restricted rotation can give rise to a form of stereoisomerism known as atropisomerism, where the molecule is chiral despite not having a traditional chiral center. Propionanilide, o-phenyl- is a prime candidate for exhibiting atropisomerism due to the steric clash between the propanamide group and the second phenyl ring. If the rotational barrier is sufficiently high, stable enantiomers (atropisomers) can be isolated.
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the three-dimensional structure of a chiral molecule and is exceptionally sensitive to the absolute configuration of stereoisomers.
For Propionanilide, o-phenyl-, assuming it can be resolved into its atropisomers, CD spectroscopy would be the method of choice to assign the absolute configuration, denoted as (aR) or (aS) for axial chirality. The process involves:
Experimental Measurement: The CD spectra of the separated enantiomers are recorded. Enantiomers will exhibit mirror-image CD spectra, with Cotton effects (positive or negative peaks) of equal magnitude but opposite sign at the same wavelengths.
Theoretical Calculation: Quantum chemical calculations, often using time-dependent density functional theory (TD-DFT), are performed to predict the CD spectra for both the (aR) and (aS) configurations of the molecule. nih.govrsc.org These calculations require high-level theoretical approaches to accurately model the electronic transitions of the molecule. nih.gov
Comparison and Assignment: The experimentally measured CD spectrum is compared with the theoretically predicted spectra. A match between the experimental spectrum of one enantiomer and the calculated spectrum for a specific configuration allows for the unambiguous assignment of its absolute configuration.
Theoretical studies on related axially chiral biphenyls have shown that even small preferences for one rotamer can lead to characteristic CD spectra. nih.govacs.org The final spectrum is a result of the delicate cancellation and summation of signals from various populated conformers in solution. nih.govacs.org
Below is a representative data table summarizing the expected chiroptical data for a hypothetical atropisomeric biphenyl amide.
Interactive Data Table: Representative Chiroptical Data for an Atropisomeric N-Aryl Amide
| Parameter | Value (Enantiomer 1) | Value (Enantiomer 2) |
| Wavelength (λ) of max Cotton Effect (nm) | 235 | 235 |
| Molar Circular Dichroism (Δε) at λmax (L·mol⁻¹·cm⁻¹) | +45 | -45 |
| Wavelength (λ) of second Cotton Effect (nm) | 260 | 260 |
| Molar Circular Dichroism (Δε) at λmax (L·mol⁻¹·cm⁻¹) | -20 | +20 |
| Assigned Absolute Configuration | (aR) (Hypothetical) | (aS) (Hypothetical) |
Note: This table is illustrative and based on theoretical principles and data from related compounds. It does not represent experimental data for Propionanilide, o-phenyl-.
The successful application of these advanced spectroscopic and diffraction techniques would provide a comprehensive understanding of the structural and stereochemical properties of Propionanilide, o-phenyl- and other related ortho-substituted N-phenylpropanamides.
Applications of Ortho Phenyl Substituted N Phenylpropanamides in Materials Science and Synthetic Chemistry Research
Role as Versatile Building Blocks in Complex Molecule Synthesis
Ortho-phenyl substituted N-phenylpropanamides serve as crucial starting materials for the synthesis of complex heterocyclic structures, most notably phenanthridines and their derivatives. The strategic positioning of the phenyl rings and the amide bond allows for intramolecular cyclization reactions, providing an efficient route to these valuable scaffolds.
Phenanthridine (B189435) and its derivatives are of significant interest due to their presence in natural products and their potential as antibacterial and anti-tumor agents. researchgate.net The synthesis of these compounds often relies on the intramolecular cyclization of ortho-functionalized biaryl precursors. nih.gov For instance, methods like the Pictet-Hubert and Morgan-Walls reactions involve the dehydrative cyclization of acyl-o-aminobiphenyls at high temperatures to form the central phenanthridine ring. nih.gov
Modern synthetic methods have been developed to achieve these transformations under milder conditions. Rhodium-catalyzed C-H and N-H bond activation has been shown to be an effective one-pot method for synthesizing substituted phenanthridinone derivatives from related N-methoxybenzamides. nih.gov Another approach involves the intramolecular oxidative cyclization of N-(o-arylbenzyl)trifluoromethanesulfonamides, which are structurally related to ortho-phenyl substituted N-phenylpropanamides, to yield phenanthridines. researchgate.net Furthermore, novel photochemically-mediated cyclizations of biaryl oximes have been discovered, expanding the toolkit for phenanthridine synthesis. nih.govbeilstein-journals.org The versatility of these precursors is also demonstrated in silver-catalyzed cascade cyclization reactions to produce γ-lactam-substituted quinone derivatives. nih.gov
The following table summarizes various synthetic methods for phenanthridine derivatives from biaryl precursors:
| Synthetic Method | Precursor Type | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Pictet-Hubert/Morgan-Walls | Acyl-o-aminobiphenyls | High Temperature | Phenanthridine | nih.gov |
| Rhodium-Catalyzed Annulation | N-methoxybenzamides | Rh(III) catalyst | Phenanthridinone | nih.gov |
| Oxidative Cyclization | N-(o-arylbenzyl)trifluoromethanesulfonamides | DIH, Tungsten lamp | Phenanthridine | researchgate.net |
| Photochemical Cyclization | Biaryl O-acetyl oximes | UV irradiation | Phenanthridine | nih.govbeilstein-journals.org |
| Silver-Catalyzed Cascade | N-aryl-4-pentenamides | Ag2O, K2S2O8 | γ-lactam-substituted quinones | nih.gov |
Exploration as Precursors for Novel Polymeric Materials
The modification of polymers through the introduction of substituents is a key strategy for enhancing their physicochemical properties. researchgate.net While direct polymerization of Propionanilide, o-phenyl- is not extensively documented, the broader class of N-substituted anilides and related structures are explored as monomers for novel polymeric materials.
The polymerization of aniline (B41778) derivatives is a well-established field, and introducing substituents into the aromatic ring of polyaniline (PANI) is a common modification method. researchgate.net For instance, the copolymerization of aniline with its ortho-substituted derivatives can lead to materials with tailored properties. researchgate.net Research has also been conducted on the asymmetric polymerization of N-ortho- or para-substituted phenylmaleimides using chiral anionic initiators, resulting in optically active polymers. researchgate.net The bulkiness and nature of the ortho-substituent, such as a phenyl group, significantly influence the optical activity of the resulting polymer. researchgate.net
Furthermore, the synthesis of poly[N,N-(phenylamino)disulfides] from the step-growth polymerization of anilines with sulfur monochloride has been reported. nih.gov These polymers possess a backbone of nitrogen and sulfur atoms and exhibit a range of colors depending on the aromatic ring's substitution. nih.gov Phenyl-substituted open-cage silsesquioxane-pendant polysiloxanes have also been prepared, demonstrating high thermal stability and UV resistance. rsc.org The radical copolymerization of phenyl vinylethylene carbonate with N-substituted maleimides has been shown to produce copolymers with high thermal stability and interesting acidochromic properties. rsc.org
This table highlights examples of polymers derived from substituted anilides and related monomers:
| Monomer Type | Polymerization Method | Key Features of Polymer | Reference |
|---|---|---|---|
| Aniline and ortho-cycloalkenyl-substituted derivatives | Chemical Oxidation | Modified physicochemical properties | researchgate.net |
| N-ortho-substituted Phenylmaleimide | Asymmetric Anionic Polymerization | Optically active, threo-diisotactic structure | researchgate.net |
| Anilines and Sulfur Monochloride | Step-Growth Polymerization | Colored polymers with -N(R)SS- backbone | nih.gov |
| Phenyl-substituted open-cage silsesquioxanes | Sol-Gel Polycondensation | High thermal stability, UV resistance | rsc.org |
| Phenyl vinylethylene carbonate and N-substituted maleimides | Radical Copolymerization | High thermal stability, acidochromism | rsc.org |
Investigation as Ligands in Coordination Chemistry and Catalysis
The amide functionality and the biphenyl (B1667301) scaffold in ortho-phenyl substituted N-phenylpropanamides suggest their potential as ligands in coordination chemistry and catalysis. The nitrogen and oxygen atoms of the amide group can act as donor atoms for metal coordination.
Ligands containing mixed functionalities are of particular interest in the development of catalysts and functional materials. inorgchemres.org The hemilabile nature of ligands, which contain both a strongly coordinating group and a weakly coordinating group, allows for reversible bonding to metal centers, which is crucial in catalysis. inorgchemres.org Amide-containing ligands can exhibit this hemilability. inorgchemres.org For example, nickel(II) and zinc(II) complexes with an N-(2-propanamide)-2-picolylamine ligand have been synthesized and characterized, demonstrating the coordinating ability of the propanamide moiety. inorgchemres.org
The biphenyl group can also play a role in the properties of the resulting metal complexes. For instance, 2,2′-bipyridine, a related bidentate ligand, is a privileged scaffold for photofunctional transition metal complexes. rsc.org The introduction of bulky substituents can influence the photophysical and catalytic properties of these complexes. rsc.org Furthermore, the use of N-substituted alloxazines as ligands has been theoretically investigated, showing that substitution can perturb the electronic structure and photophysical properties of the resulting complexes. nih.gov Dual-emissive monoruthenium complexes bearing N(CH3)-bridged ligands have also been synthesized, where the electronic nature of the ligand influences the photophysical properties of the complex. nih.gov
Self-Assembly Studies and Supramolecular Chemistry Applications
The presence of the amide group, a strong hydrogen bond donor and acceptor, makes ortho-phenyl substituted N-phenylpropanamides excellent candidates for studies in self-assembly and supramolecular chemistry. Hydrogen bonding is a key driving force in the formation of well-ordered supramolecular structures.
The interplay between intramolecular and intermolecular hydrogen bonding can significantly affect the properties and interactions of molecules. nist.gov In ortho-substituted systems, there is a potential for intramolecular hydrogen bonding between the amide proton and the adjacent phenyl ring, which could influence its ability to form intermolecular assemblies. The study of porphyrin-based supramolecular monomers has shown that the connectivity of the amide group (C=O centered vs. NH centered) has a profound impact on the self-assembly behavior, leading to different types of aggregates. nih.gov
Biphenyl units are also recognized as important components in the construction of macrocyclic hosts for supramolecular chemistry. mdpi.com Biphenarenes, which are macrocycles containing biphenyl units, have customizable cavities and are used in host-guest chemistry. mdpi.com The conformational flexibility and potential for atropisomerism in substituted biphenyls add another layer of complexity and potential for creating ordered structures. researchgate.netacs.org
Development of Functional Materials Based on Substituted Anilide Scaffolds
The unique electronic and structural properties of ortho-phenyl substituted N-phenylpropanamides and related anilide scaffolds make them promising candidates for the development of functional materials with applications in optics, electronics, and sensing.
The development of multi-functional fluorophores is a significant area of research, and scaffold-based synthesis approaches allow for the creation of diverse libraries of such compounds. nih.gov Substituted anilides can serve as the core scaffold for these materials. For example, the photophysical properties of N-methyl and N-acetyl substituted alloxazines have been investigated, revealing that substitutions can be used to tune their radiative and non-radiative decay pathways. nih.gov
Furthermore, the introduction of substituents can lead to materials with interesting chromotropic properties. For instance, nickel(II) complexes with an N-(2-propanamide)-2-picolylamine ligand exhibit halochromism (color change with pH) and thermochromism (color change with temperature). inorgchemres.org Photoswitchable molecules, such as azobenzene (B91143) derivatives, which can include amide linkers, are being developed for applications in photopharmacology. nih.gov The substitution pattern on the phenyl rings of these molecules can significantly affect their photoisomerization properties and biological activity. nih.gov
The following table lists some of the functional properties observed in materials based on substituted anilide scaffolds:
| Material Type | Functional Property | Underlying Mechanism | Reference |
|---|---|---|---|
| N-substituted Alloxazines | Tunable Photophysics | Perturbation of electronic structure by substituents | nih.gov |
| Nickel(II) propanamide complex | Halochromism and Thermochromism | Protonation/deprotonation and solvent coordination | inorgchemres.org |
| Azobenzene derivatives with amide linkers | Photoswitching | Z-E isomerization under light irradiation | nih.gov |
| Phenyl-substituted polysiloxanes | UV Resistance | Intrinsic properties of the phenyl-silsesquioxane structure | rsc.org |
| Copolymers with N-substituted maleimides | Acidochromism | Formation of enolate tautomer in basic conditions | rsc.org |
Compound Index
| Compound Name | Synonym(s) |
|---|---|
| Propionanilide, o-phenyl- | N-(2-phenylphenyl)propanamide, N-(2-biphenylyl)propanamide |
| Phenanthridine | |
| Phenanthridinone | |
| Polyaniline | PANI |
| N-Phenylmaleimide | |
| Poly[N,N-(phenylamino)disulfide] | |
| 2,2′-Bipyridine | |
| Alloxazine | |
| Azobenzene | |
| Biphenarene |
Analytical Method Development for Detection and Quantification of Ortho Phenyl Substituted N Phenylpropanamides in Research Matrices
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone for separating "Propionanilide, o-phenyl-" from starting materials, by-products, and degradation products, thereby enabling its accurate quantification and purity assessment. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Optimization
HPLC is a highly versatile technique for the analysis of non-volatile and thermally labile compounds like N-phenylpropanamides. wjpmr.com Method development for "Propionanilide, o-phenyl-" would focus on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Key parameters for optimization include the selection of the stationary phase (column), mobile phase composition, and detector settings. wjpmr.com A C18 or C8 column is often suitable for separating moderately non-polar compounds. The mobile phase typically consists of a mixture of an aqueous component (like water with a formic acid or acetate (B1210297) buffer to control pH) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the target analyte from impurities with different polarities. researchgate.net
Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, which for anilide structures is often in the 254 nm to 300 nm range. researchgate.netresearchgate.net Validation of the HPLC method as per established guidelines is essential to ensure its accuracy, precision, linearity, and robustness for quantitative analysis. saudijournals.comwu.ac.th
Table 1: Illustrative HPLC Method Parameters for "Propionanilide, o-phenyl-" Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | DAD at 254 nm |
| Injection Vol. | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography is suitable for analytes that are volatile and thermally stable. While "Propionanilide, o-phenyl-" itself may have limited volatility, GC analysis can be employed if the compound is sufficiently stable at elevated temperatures or can be converted into a more volatile derivative. atlantis-press.com For instance, derivatization can enhance the volatility and improve chromatographic properties. researchgate.netnih.gov
In a typical GC method, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or nitrogen). The column, often coated with a non-polar or medium-polarity stationary phase like a polysiloxane, separates components based on their boiling points and interactions with the phase. The temperature of the GC oven is programmed to increase over time to facilitate the elution of less volatile components. A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.
Hyphenated Analytical Techniques for Comprehensive Profiling
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a higher degree of specificity and are invaluable for structural elucidation and trace-level quantification.
GC-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. newhaven.eduosti.gov This technique is a gold standard for the identification of unknown compounds and the confirmation of known ones. newhaven.edu As compounds elute from the GC column, they enter the ion source of the mass spectrometer (e.g., via Electron Ionization - EI), where they are fragmented into characteristic patterns. acs.org These fragmentation patterns, or mass spectra, serve as a molecular "fingerprint" that can be compared against spectral libraries for identification. acs.org
For "Propionanilide, o-phenyl-", GC-MS analysis would provide its retention time and a unique mass spectrum, confirming its identity. This is particularly useful in analyzing complex research matrices where multiple components may be present. The structural similarity of "Propionanilide, o-phenyl-" to fentanyl analogs suggests that established GC-MS methods for those compounds could be adapted. labrulez.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is an exceptionally sensitive and selective technique for quantifying compounds in complex biological or research matrices. nih.govresearchgate.net It couples HPLC with tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) isolates the molecular ion (precursor ion) of the target analyte, "Propionanilide, o-phenyl-". This isolated ion is then fragmented in a collision cell, and the resulting product ions are detected by a second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, minimizing interference from matrix components. qub.ac.uk
Developing an LC-MS/MS method requires careful optimization of both the chromatographic conditions to separate the analyte from co-eluting matrix components and the mass spectrometric parameters (e.g., precursor/product ion transitions, collision energy) to maximize sensitivity. nih.govuliege.be
Table 2: Proposed LC-MS/MS Parameters for "Propionanilide, o-phenyl-"
| Parameter | Setting |
| LC System | UPLC/HPLC |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analyzer | Triple Quadrupole (TQ) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ for Propionanilide, o-phenyl- |
| Product Ion (m/z) | Specific fragment ions (to be determined) |
| Collision Gas | Argon |
| Matrix | Research-grade solvents, reaction mixtures |
Spectrophotometric and Electrochemical Detection Methods for Quantitative Analysis
Beyond chromatography, other detection methods can be employed for the quantitative analysis of "Propionanilide, o-phenyl-".
Spectrophotometric methods , particularly UV-Vis spectrophotometry, offer a simple and cost-effective means for quantification. libretexts.org The principle lies in Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. libretexts.org To quantify "Propionanilide, o-phenyl-", a calibration curve would be constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). nih.gov The concentration in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is most effective for relatively pure samples where interfering substances that absorb at the same wavelength are absent.
Electrochemical detection offers another sensitive approach, particularly when coupled with HPLC. nih.gov This method is applicable if the analyte can be oxidized or reduced at an electrode surface. iastate.edu For anilide-type compounds, electrochemical oxidation can be a viable detection mechanism. acs.org The detector measures the current generated by the electrochemical reaction as the analyte elutes from the HPLC column. This technique can provide high sensitivity and selectivity for electroactive compounds. The development of such a method would involve determining the optimal oxidation potential that yields the best signal-to-noise ratio for "Propionanilide, o-phenyl-".
Development of Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
The sensitive and selective detection of ortho-phenyl substituted N-phenylpropanamides, such as Propionanilide, o-phenyl-, in complex research matrices presents a significant analytical challenge. These compounds, which can be precursors or analogs of potent synthetic opioids, often require sophisticated analytical methods for their unambiguous identification and quantification at trace levels. Chemical derivatization is a powerful technique employed to enhance the analytical properties of target analytes, thereby improving their detectability by chromatographic and mass spectrometric methods. This section explores various derivatization strategies that can be applied to ortho-phenyl substituted N-phenylpropanamides to improve their analytical sensitivity and selectivity.
Derivatization can overcome limitations in detection by modifying the analyte to introduce a feature that is more readily detected. For gas chromatography (GC), this often involves increasing the volatility and thermal stability of the analyte. For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency, leading to significant improvements in sensitivity.
A variety of derivatization reagents can be employed, targeting specific functional groups within the analyte molecule. For a compound like Propionanilide, o-phenyl-, the secondary amide functionality is a potential site for derivatization, although it is generally less reactive than primary amines or hydroxyl groups. The aromatic rings could also potentially undergo derivatization, though this is less common for analytical purposes. The choice of derivatization strategy depends on the analytical technique being used (GC-MS or LC-MS/MS) and the specific goals of the analysis, such as achieving lower detection limits or improving chromatographic separation from interfering matrix components.
For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of N-phenylpropanamides. Acylating and silylating agents are commonly used for this purpose.
Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) can react with the secondary amide nitrogen, although the reaction may require forcing conditions due to the lower reactivity of the amide compared to a primary or secondary amine. The introduction of these fluorinated acyl groups increases the volatility of the derivative and can significantly enhance sensitivity when using an electron capture detector (ECD) or a mass spectrometer. Research on related fentanyl analogs has shown that while derivatization with these reagents can be challenging, it has been attempted to increase the response of certain metabolites. nih.gov
Silylation: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are potent agents for derivatizing active hydrogens, including those on amides. The resulting trimethylsilyl (B98337) (TMS) derivatives are typically more volatile and thermally stable, leading to improved chromatographic peak shape and sensitivity in GC-MS analysis. For instance, MSTFA has been successfully used for the derivatization of various drugs of abuse for GC-MS analysis. nih.gov
The following table illustrates the potential improvement in detection limits for Propionanilide, o-phenyl- using these derivatization techniques for GC-MS analysis. The data is hypothetical and based on typical enhancements observed for similar compounds.
| Derivatization Reagent | Target Functional Group | Potential LOD (ng/mL) | Potential LOQ (ng/mL) |
| None (Underivatized) | - | 5.0 | 15.0 |
| BSTFA | Amide N-H | 0.5 | 1.5 |
| MSTFA | Amide N-H | 0.4 | 1.2 |
| PFPA | Amide N-H | 0.8 | 2.5 |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data is illustrative.
In LC-MS/MS analysis, derivatization is primarily aimed at improving the ionization efficiency of the analyte in the mass spectrometer's ion source. For compounds that exhibit poor ionization, this can lead to dramatic increases in sensitivity.
Charge-Carrying Derivatization: Reagents that introduce a permanently charged or easily ionizable group can significantly enhance the response in electrospray ionization (ESI) mass spectrometry. For instance, reagents like 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) have been shown to increase sensitivity by up to 40-fold for phenolic compounds compared to traditional dansyl derivatization. While Propionanilide, o-phenyl- lacks a phenolic hydroxyl group, analogous reagents targeting the amide or other potential reactive sites could be developed. The principle involves tagging the analyte with a moiety that is readily protonated in positive ion mode or deprotonated in negative ion mode.
Improving Fragmentation: Derivatization can also be used to introduce a specific fragmentation pattern upon collision-induced dissociation (CID) in the mass spectrometer. This can lead to more selective and sensitive detection in multiple reaction monitoring (MRM) mode. For example, derivatization with chloroformates has been explored for fentanyl and its analogs, yielding predictable product ions that can be used for targeted analysis. nih.gov This approach could be adapted for Propionanilide, o-phenyl-, to create a derivative that produces a unique and intense fragment ion, thereby improving selectivity and lowering detection limits.
The table below provides a hypothetical comparison of the sensitivity enhancement that could be achieved for Propionanilide, o-phenyl- using different derivatization strategies for LC-MS/MS analysis.
| Derivatization Strategy | Ionization Enhancement Principle | Potential LOD (pg/mL) | Potential LOQ (pg/mL) |
| None (Underivatized) | - | 100 | 300 |
| Dansylation | Introduction of a readily ionizable group | 10 | 30 |
| 5-DMISC Analogue | Introduction of a permanently charged group | 2.5 | 7.5 |
| Chloroformate Derivatization | Improved fragmentation and ionization | 5 | 15 |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data is illustrative.
Future Research Directions and Emerging Paradigms for Ortho Phenyl Substituted N Phenylpropanamides
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design
Predictive Modeling of Reaction Yields: A significant challenge in chemical synthesis is the prediction of reaction yields. Machine learning models are being developed to address this by analyzing various parameters, including reactants, reagents, solvents, and temperature. pku.edu.cnnih.govaiche.org For the synthesis of anilides, ML algorithms can be trained on datasets of amide coupling reactions to predict the most favorable conditions for achieving high yields. pku.edu.cnaiche.orgchemrxiv.org While the accuracy of these models is continually improving, challenges remain, particularly with large and diverse literature datasets where experimental conditions are not always consistently reported. nih.gov
The table below illustrates the predictive performance of different machine learning models on an amide coupling reaction dataset.
Table 1: Performance of Machine Learning Models in Predicting Amide Coupling Reaction Yields
| Machine Learning Model | Input Features | R² Score | Mean Absolute Error (MAE) |
|---|---|---|---|
| Random Forest (RF) | Fingerprints | 0.378 | 13.50% |
| Neural Network (NNConv) | Graph Convolution | 0.130 | - |
| Yield-BERT | Text-based | 0.181 | - |
Data derived from a benchmarking study on amide coupling reactions. nih.gov
The integration of expert knowledge with AI is proving to be a powerful approach. nih.govsynthiaonline.com Hybrid systems that combine data-driven algorithms with rules encoded by experienced chemists can lead to more robust and practical synthetic plans. synthiaonline.com
Exploration of Sustainable and Biocatalytic Approaches to Synthesis
The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. For the synthesis of ortho-phenyl substituted N-phenylpropanamides, biocatalysis and other sustainable methods offer promising alternatives to traditional chemical routes that often rely on harsh conditions and hazardous reagents. rsc.orgchemrxiv.org
Enzymatic Amide Bond Formation: Biocatalysis, the use of enzymes to catalyze chemical reactions, is a key pillar of green chemistry. rsc.orgnih.gov For amide synthesis, lipases are among the most studied enzymes. nih.govacs.org Candida antarctica lipase (B570770) B (CALB), for example, has been successfully used for the direct amidation of carboxylic acids and amines in green solvents, offering high conversion rates and yields without the need for extensive purification. nih.gov
Researchers are also exploring and engineering other enzymes like amide synthetases and nitrile synthetases for amide bond formation. chemrxiv.orged.ac.uk These enzymes can operate in aqueous environments and offer high chemo- and stereoselectivity, which is particularly advantageous for the synthesis of complex molecules. rsc.org
Table 2: Examples of Biocatalysts for Amide Synthesis
| Enzyme | Enzyme Class | Substrates | Key Advantages |
|---|---|---|---|
| Candida antarctica lipase B (CALB) | Lipase | Carboxylic acids, amines | High stability in organic solvents, broad substrate scope. nih.gov |
| McbA from Marinactinospora thermotolerans | Amide bond synthetase | Aromatic amines and acids | ATP-dependent, operates in aqueous buffer. chemrxiv.org |
The "Safe and Sustainable by Design" (SSbD) framework is also influencing the choice of starting materials, encouraging the use of substrates with low human and environmental toxicity. rsc.orgchemrxiv.org In silico screening of extensive chemical libraries can identify "safechems," or building blocks with favorable toxicity profiles, for use in biocatalytic amide synthesis. chemrxiv.org
Development of Advanced Spectroscopic Probes Utilizing Anilide Derivatives
Anilide derivatives are promising candidates for the development of advanced spectroscopic probes, particularly fluorescent sensors for the detection of metal ions. frontiersin.orgnih.govnih.gov The photophysical properties of these molecules can be finely tuned by altering the substituents on the aromatic rings, making them sensitive to their local environment.
Fluorescent Metal Ion Sensors: The presence of both a donor (the anilide nitrogen) and an acceptor (the carbonyl group and aromatic rings) within the anilide scaffold allows for intramolecular charge transfer (ICT), a process that is often sensitive to the presence of metal ions. Upon coordination with a metal ion, the electronic structure of the anilide derivative can be perturbed, leading to a detectable change in its fluorescence emission (e.g., a "turn-on" or "turn-off" response, or a shift in the emission wavelength). frontiersin.org
While specific research on Propionanilide, o-phenyl- as a spectroscopic probe is not yet widespread, the principles derived from studies on other aniline (B41778) and benzene-based fluorescent sensors can be applied. frontiersin.orgnih.gov For instance, probes based on naphthalimide and other aromatic structures have been successfully developed for the detection of various metal ions, including Pb²⁺ and Cu²⁺. nih.gov The ortho-phenyl group in Propionanilide, o-phenyl- could be further functionalized with specific chelating units to enhance selectivity for target metal ions.
Aggregation-induced emission (AIE) is another promising strategy. researchgate.net AIE-active molecules are non-emissive in solution but become highly fluorescent upon aggregation. This phenomenon can be exploited to design "turn-on" fluorescent probes where the binding of an analyte induces aggregation and a subsequent increase in fluorescence.
Theoretical Prediction and Experimental Validation of Novel Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in predicting the reactivity of organic molecules and elucidating reaction mechanisms. acs.orgnih.gov For ortho-phenyl substituted N-phenylpropanamides, theoretical studies can provide valuable insights into their electronic structure, stability, and potential reaction pathways.
Computational Studies of Reactivity: DFT calculations can be used to determine key molecular properties such as bond dissociation energies, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP) surfaces. researchgate.net These parameters help in understanding the reactivity of the anilide moiety and predicting the most likely sites for electrophilic or nucleophilic attack. For instance, a study on N-phenylpropanamide used DFT to analyze its structural and electronic properties, providing a basis for understanding its reactivity. researchgate.net
Reaction Mechanism Elucidation: Theoretical modeling can also be used to map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. nih.govresearchgate.net This is particularly useful for understanding complex reactions and for designing catalysts that can favor a desired reaction outcome. For example, in the synthesis of anilines, DFT has been used to compare the thermodynamics and kinetics of different proposed mechanisms, such as addition/oxidation versus substitution pathways. nih.gov
The combination of theoretical predictions with experimental validation is a powerful paradigm for discovering novel reactivity. Computational models can guide experimental design by highlighting promising reaction conditions or substrate modifications. The results from these experiments can then be used to refine and improve the theoretical models, creating a synergistic loop of discovery.
Design of Next-Generation Functional Materials Incorporating Substituted Anilide Motifs
The unique structural and electronic properties of substituted anilides make them attractive building blocks for the design of advanced functional materials. rsc.org By incorporating these motifs into polymers, researchers can develop materials with tailored optical, electronic, and sensing properties. nih.govrsc.orgacs.orgnih.gov
Aniline-Based Polymers for Sensors and Electronics: Polyaniline (PANI) and its derivatives are well-known conducting polymers with applications in sensors, electrochromic devices, and as antistatic coatings. nih.govrsc.org The properties of these polymers can be tuned by introducing substituents onto the aniline monomer. The polymerization of ortho-substituted anilines can lead to soluble polymers with unique morphologies and enhanced sensitivity to analytes like ammonia (B1221849) and moisture, making them suitable for chemical sensor applications. nih.govrsc.org
Anilide Derivatives in Organic Light-Emitting Diodes (OLEDs): The field of organic electronics is constantly seeking new materials for more efficient and stable devices. researchgate.netrsc.orgjmaterenvironsci.comrsc.org Anilide derivatives, with their potential for high fluorescence quantum yields and tunable emission colors, could be explored as components in OLEDs. They could function as emissive materials, host materials in the emissive layer, or as charge-transporting materials. The ortho-phenyl substitution offers a route to creating sterically hindered structures that can prevent aggregation-caused quenching of fluorescence in the solid state, a common issue in OLEDs.
The synthesis of polymers with novel backbones containing nitrogen and sulfur, derived from aniline derivatives, has also been reported. acs.orgnih.gov These materials exhibit interesting optical properties, with their color depending on the electronic nature of the substituents on the aniline ring, opening up possibilities for new types of chromophoric and functional polymers. acs.orgnih.gov
Q & A
Q. Q1: What are the standard methodologies for synthesizing and characterizing Propionanilide, o-phenyl- in laboratory settings?
Methodological Answer: Synthesis typically involves nucleophilic acyl substitution or amidation reactions under anhydrous conditions, using propionyl chloride and o-phenylaniline as precursors. Characterization requires a combination of NMR (¹H and ¹³C) for structural elucidation, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight confirmation. Thermal stability can be analyzed via differential scanning calorimetry (DSC) .
Q. Q2: How do environmental conditions (e.g., pH, temperature) affect the stability of Propionanilide, o-phenyl- in experimental buffers?
Methodological Answer: Stability studies should employ accelerated degradation protocols:
- Thermal stress: Incubate samples at 40°C, 60°C, and 80°C for 24–72 hours.
- Photolytic stress: Expose to UV light (320–400 nm) and analyze degradation products via LC-MS.
- pH stability: Test in buffers (pH 3–9) using UV-Vis spectroscopy to monitor absorbance shifts. Data should be statistically validated using ANOVA to identify significant degradation thresholds .
Advanced Research Questions
Q. Q3: What mechanistic insights explain the interaction between Propionanilide, o-phenyl- and opioid receptors in in vitro models?
Methodological Answer: Use radioligand binding assays (e.g., competitive displacement with [³H]DAMGO for μ-opioid receptors) to determine Ki values. Pair this with molecular docking simulations (software like AutoDock Vina) to map ligand-receptor interactions. Validate findings via calcium flux assays in HEK293 cells expressing cloned receptors. Ensure replication across three independent experiments to address variability .
Q. Q4: How can researchers design a preclinical study to evaluate the neurotoxic potential of Propionanilide, o-phenyl- while aligning with NIH guidelines?
Methodological Answer: Adopt a tiered approach:
Acute toxicity: Dose rodents intravenously (LD50 determination) with histopathological analysis of brain tissue.
Chronic exposure: Administer subcutaneously for 28 days, followed by behavioral assays (rotarod, open-field tests) and biomarker analysis (GFAP for astrogliosis).
Compliance: Follow NIH’s ARRIVE guidelines for sample size justification (power analysis) and blinding protocols. Include negative controls (vehicle-only) and positive controls (e.g., morphine) .
Q. Q5: How should researchers resolve contradictions in pharmacokinetic data for Propionanilide, o-phenyl- across different species?
Methodological Answer: Conduct cross-species comparative studies using:
- In vitro metabolism: Liver microsomes from rats, mice, and humans to assess CYP450-mediated oxidation.
- In silico modeling: Physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences.
- Statistical reconciliation: Apply Bayesian meta-analysis to integrate disparate datasets, prioritizing studies with rigorous validation (e.g., those reporting extraction ratios and protein binding) .
Methodological Frameworks
Q. Q6: What ethical frameworks apply when designing human cell line studies involving Propionanilide, o-phenyl- derivatives?
Methodological Answer: Adhere to the Declaration of Helsinki and institutional review board (IRB) protocols. For cell lines:
Q7: How can the PICO framework be adapted to formulate research questions about Propionanilide, o-phenyl-’s efficacy in pain management?
Methodological Answer:
- Population (P): Rodent models of neuropathic pain (e.g., chronic constriction injury).
- Intervention (I): Intraperitoneal administration of Propionanilide, o-phenyl- (0.1–10 mg/kg).
- Comparison (C): Active comparator (e.g., fentanyl at equipotent doses).
- Outcome (O): Analgesia measured via von Frey filaments (mechanical allodynia) and hot-plate latency (thermal hyperalgesia). Validate outcomes with blinded scoring .
Q. Q8: What statistical methods are recommended for validating analytical assays of Propionanilide, o-phenyl- impurities?
Methodological Answer:
- Linearity: Use least-squares regression (R² ≥ 0.995) across 50–150% of target concentration.
- Precision: Calculate relative standard deviation (RSD) for intraday (n=6) and interday (n=3) replicates (acceptance: RSD ≤ 2%).
- LOD/LOQ: Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .
Data Presentation and Reproducibility
Q. Q9: How should researchers present conflicting spectral data (e.g., NMR shifts) for Propionanilide, o-phenyl- derivatives?
Methodological Answer:
- Include raw data in supplementary materials (e.g., .jdx files for NMR).
- Annotate spectra with integration values and coupling constants.
- Use principal component analysis (PCA) to cluster similar spectra and identify outliers. Discuss solvent effects (e.g., DMSO vs. CDCl3) in the interpretation .
Q. Q10: What strategies ensure reproducibility in comparative studies of Propionanilide, o-phenyl- and its structural analogs?
Methodological Answer:
- Standardized protocols: Publish detailed synthetic routes (e.g., reaction stoichiometry, catalyst loading).
- Reference standards: Use certified materials (e.g., USP-grade fentanyl for comparative assays).
- Open data: Share crystallographic data (CIF files) and chromatograms in public repositories like Zenodo .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
